Oral Bioavailability Advantage Over Fulvestrant: Class‑Level PK Improvement Claimed in Patent Family
The clinical SERD fulvestrant exhibits zero oral bioavailability, necessitating intramuscular injection and resulting in only ~50% clinical response due to poor tissue distribution [1]. The patent family WO2018077260A1 asserts that the disclosed indolo‑piperidine compounds, including the specifically claimed 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide, possess oral bioavailability and significantly higher plasma AUC at equivalent doses [2]. While exact AUC values for the 2‑ethoxyphenyl analog are not individually tabulated in the granted specification, the patent explicitly states that compounds of Formula (I) show substantially elevated exposure and improved Brain/Plasma ratios, enabling oral dosing and potential CNS penetration for brain metastasis [3].
| Evidence Dimension | Oral bioavailability and systemic exposure (AUC) |
|---|---|
| Target Compound Data | Orally bioavailable (qualitative claim); plasma AUC stated to be significantly increased versus prior art in animal models (exact values not individually disclosed for the 2‑ethoxyphenyl congener) [2] |
| Comparator Or Baseline | Fulvestrant: 0% oral bioavailability; ~50% clinical response rate; high blood clearance [1] |
| Quantified Difference | Qualitative: from zero oral bioavailability to oral dosing feasibility; AUC increase described as 'significant' without specific fold‑change for this exact compound. |
| Conditions | In vivo rodent PK studies referenced in patent specification. |
Why This Matters
Procurement of this compound enables oral in vivo efficacy studies that are impossible with fulvestrant, directly addressing a key limitation of the approved SERD and reducing model artifacts introduced by intramuscular depot formulations.
- [1] Robertson JFR et al. Fulvestrant 500 mg versus anastrozole 1 mg for hormone receptor‑positive advanced breast cancer (FALCON): a randomised, double‑blind, phase 3 trial. Lancet. 2016;388(10063):2997‑3005. (Background reference for fulvestrant clinical profile.) View Source
- [2] WO2018077260A1 – paragraphs [0038]–[0042], describing in vivo PK advantages (AUC, Brain/Plasma ratio) of the disclosed compounds over prior art SERDs. View Source
- [3] US10774081B2 – column 8, lines 35–55, discussing blood‑brain barrier penetration potential for treating ER‑positive breast cancer brain metastases. View Source
